4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide
Overview
Description
4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide is a chemical compound with the molecular formula C20H25NO4 and a molecular weight of 343.42 g/mol . This compound is characterized by its benzamide core structure, which is substituted with a butoxy group and a 3-methoxyphenoxyethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-(3-methoxyphenoxy)ethylamine under specific reaction conditions . The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide can be compared with other benzamide derivatives, such as:
4-butoxy-N-[2-(3-chlorophenoxy)ethyl]benzamide: Similar structure but with a chlorine atom instead of a methoxy group, leading to different chemical properties and reactivity.
4-butoxy-N-[2-(3-hydroxyphenoxy)ethyl]benzamide: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and hydrogen bonding capabilities.
4-butoxy-N-[2-(3-nitrophenoxy)ethyl]benzamide: Features a nitro group, which significantly alters its electronic properties and reactivity. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-3-4-13-24-17-10-8-16(9-11-17)20(22)21-12-14-25-19-7-5-6-18(15-19)23-2/h5-11,15H,3-4,12-14H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIRSIMQKCEZCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC(=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669333 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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